Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18049812
Molecular Formula: C6H11ClFNO2
Molecular Weight: 183.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClFNO2 |
|---|---|
| Molecular Weight | 183.61 g/mol |
| IUPAC Name | methyl 1-amino-3-fluorocyclobutane-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(8)2-4(7)3-6;/h4H,2-3,8H2,1H3;1H |
| Standard InChI Key | PPMHKPOGSWQSAN-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1(CC(C1)F)N.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate hydrochloride features a cyclobutane ring substituted with an amino group (-NH₂) at position 1, a fluorine atom (-F) at position 3, and a methyl ester (-COOCH₃) at position 1. The hydrochloride salt enhances solubility, facilitating its use in aqueous solutions for biological applications. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClFNO₂ |
| Molecular Weight | 183.61 g/mol |
| IUPAC Name | methyl 1-amino-3-fluorocyclobutane-1-carboxylate; hydrochloride |
| Canonical SMILES | COC(=O)C1(CC(C1)F)N.Cl |
| Standard InChIKey | PPMHKPOGSWQSAN-UHFFFAOYSA-N |
The cyclobutane ring’s strained geometry and fluorine’s electronegativity influence the compound’s reactivity and interactions with biological targets.
Synthesis and Optimization
The synthesis involves multi-step organic reactions, starting with the preparation of the non-hydrochloride form (C₆H₁₀FNO₂, molecular weight 147.15 g/mol). Key steps include:
-
Cyclobutane Ring Formation: Cyclization reactions under controlled conditions to construct the strained four-membered ring.
-
Fluorination: Introduction of fluorine via nucleophilic substitution or electrophilic agents.
-
Esterification and Amination: Sequential modification to introduce the methyl ester and amino groups.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Optimization of reaction parameters—such as temperature (90–120°C), solvent polarity, and catalyst selection—is critical to achieving high yields (>80%) and purity (>95%) . For example, the use of trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) and pyridine in dichloromethane facilitates efficient fluorination .
Applications in Medical Imaging
Role in PET Radiotracers
The compound serves as a precursor for radiotracers like ¹⁸F-FACBC, which is used in PET imaging to detect malignancies. The fluorine-18 isotope (t₁/₂ = 109.7 minutes) emits positrons, enabling non-invasive visualization of tumor metabolism . Compared to conventional tracers like ¹⁸F-FDG, ¹⁸F-FACBC exhibits lower background uptake in inflammatory tissues, improving tumor-to-noise ratios .
Tumor Localization Mechanism
¹⁸F-FACBC accumulates in prostate, breast, and brain cancers via sodium-dependent amino acid transporters (e.g., ASCT2 and LAT1), which are overexpressed in malignant cells . This transporter-mediated uptake allows precise delineation of tumor boundaries and metastatic lesions. Preclinical studies in xenograft models show a 3–5-fold higher uptake in tumors than in muscle tissue .
Biological Activity and Pharmacokinetics
Metabolic Stability
The methyl ester group enhances metabolic stability by resisting esterase-mediated hydrolysis, prolonging circulation time in vivo. In contrast, the free carboxylic acid form (FACBC) undergoes rapid renal clearance, necessitating esterification for diagnostic applications .
Biodistribution and Toxicity
In rodent models, the compound exhibits favorable biodistribution, with minimal retention in non-target organs (e.g., liver, lungs). Acute toxicity studies indicate a safety profile suitable for clinical use, with no observed adverse effects at diagnostic doses (≤10 μg/kg) .
Clinical and Research Advancements
Prostate Cancer Imaging
A Phase II clinical trial demonstrated ¹⁸F-FACBC’s superiority over MRI in detecting recurrent prostate cancer, with a sensitivity of 93% vs. 73% for MRI . False positives were rare (<5%), attributed to benign prostatic hyperplasia .
Comparative Analysis with Other Tracers
| Tracer | Target | Advantages | Limitations |
|---|---|---|---|
| ¹⁸F-FACBC | Amino acid transporters | Low inflammation uptake, high tumor specificity | Limited availability |
| ¹⁸F-FDG | Glucose metabolism | Widely available | High background in inflammation |
| ⁶⁸Ga-PSMA | PSMA expression | High sensitivity in prostate cancer | Variable expression in metastases |
Future Directions and Challenges
Synthesis Scale-Up
Current batch synthesis yields ~1–2 GBq of ¹⁸F-FACBC, sufficient for 5–10 patient doses . Automated modules and microfluidic reactors could enhance reproducibility and reduce production costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume